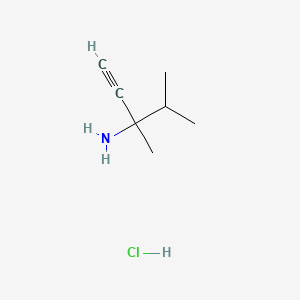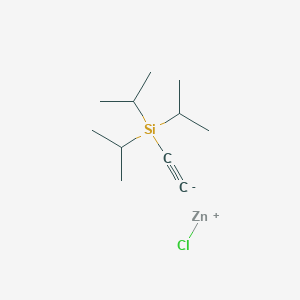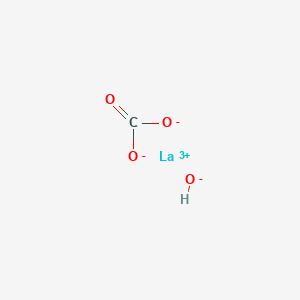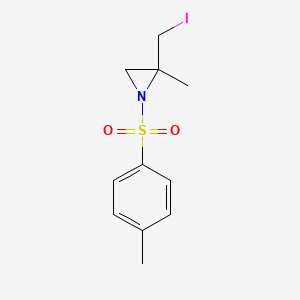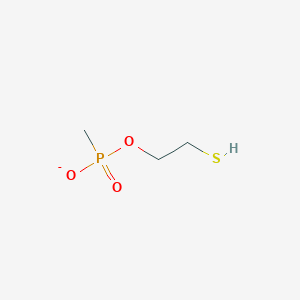
2-Sulfanylethyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfanylethyl methylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-sulfanylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylethyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of methylphosphonic dichloride with 2-mercaptoethanol under basic conditions. The reaction typically proceeds as follows:
Reactants: Methylphosphonic dichloride and 2-mercaptoethanol.
Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The reactants are mixed and stirred at room temperature, and the product is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. One such method is the microwave-accelerated McKenna synthesis, which utilizes bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl methylphosphonates, followed by desilylation upon contact with water or methanol . This method offers high yields and mild reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Phosphonate esters or amides.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
2-Sulfanylethyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphonates.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and antibacterial drugs.
Mechanism of Action
The mechanism by which 2-sulfanylethyl methylphosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethylphosphonate: Similar in structure but with a hydroxyl group instead of a thiol group.
Methylphosphonic acid: Lacks the 2-sulfanylethyl moiety.
2-Aminoethylphosphonate: Contains an amino group instead of a thiol group
Uniqueness
2-Sulfanylethyl methylphosphonate is unique due to the presence of both a thiol and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
192386-53-1 |
|---|---|
Molecular Formula |
C3H8O3PS- |
Molecular Weight |
155.14 g/mol |
IUPAC Name |
methyl(2-sulfanylethoxy)phosphinate |
InChI |
InChI=1S/C3H9O3PS/c1-7(4,5)6-2-3-8/h8H,2-3H2,1H3,(H,4,5)/p-1 |
InChI Key |
ZNQHTOBNAOHLKL-UHFFFAOYSA-M |
Canonical SMILES |
CP(=O)([O-])OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)

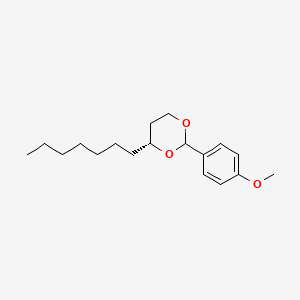
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
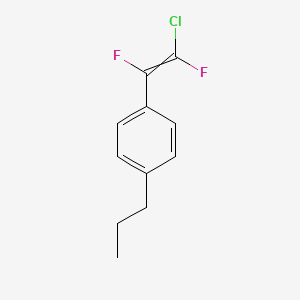
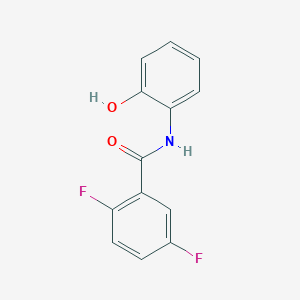
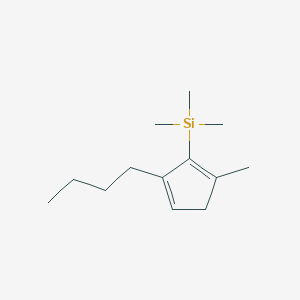
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)

